

# (R)-2-(4-Hydroxyphenoxy)propanoic acid CAS 94050-90-5

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## Compound of Interest

Compound Name:	(R)-2-(4-Hydroxyphenoxy)propanoic acid
Cat. No.:	B057728

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An In-depth Technical Guide on **(R)-2-(4-Hydroxyphenoxy)propanoic acid** (CAS 94050-90-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-2-(4-Hydroxyphenoxy)propanoic acid**, with CAS number 94050-90-5, is a chiral organic compound of significant interest in the agrochemical and chemical synthesis sectors.<sup>[1]</sup> It is a white to off-white crystalline powder.<sup>[2][3]</sup> Its primary application is as a crucial intermediate in the stereospecific synthesis of aryloxyphenoxypropionate (APP) herbicides.<sup>[1][2][3]</sup> These herbicides, such as Clodinafop-propargyl and Cyhalofop-butyl, are widely used to control grass weeds in broadleaf crops.<sup>[2][3]</sup> The biological efficacy of these herbicides is predominantly associated with the (R)-enantiomer, making the synthesis of high-purity **(R)-2-(4-Hydroxyphenoxy)propanoic acid** essential.<sup>[4]</sup> Beyond its role in agrochemicals, this compound also serves as a ligand in the preparation of coordination polymers and complexes with potential biological activities.

## Chemical and Physical Properties

The fundamental properties of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** are summarized below.

Property	Value	References
IUPAC Name	(2R)-2-(4-Hydroxyphenoxy)propanoic acid	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	94050-90-5	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[1]</a> <a href="#">[6]</a>
Molecular Weight	182.17 g/mol	<a href="#">[1]</a> <a href="#">[6]</a>
Appearance	White to off-white powder or crystal	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	145-148 °C	<a href="#">[1]</a> <a href="#">[7]</a>
Optical Activity	[ $\alpha$ ] <sub>20/D</sub> +58° (c = 1 in methanol)	
SMILES String	C--INVALID-LINK--C(O)=O	
InChI Key	AQIHDXGKQHFBNW-ZCFIWIBFSA-N	

## Synthesis and Production Methodologies

The production of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** can be achieved through various chemical and biocatalytic routes.

## Chemical Synthesis

Chemical synthesis methods often focus on stereoselectivity to produce the desired (R)-enantiomer.

- Williamson Ether Synthesis: This classic method involves the reaction of hydroquinone with a chiral 2-halopropanoic acid (like (S)-2-chloropropanoic acid) or its ester under basic conditions.[\[4\]](#)[\[8\]](#) A primary challenge is preventing the dialkylation of hydroquinone, which can be addressed by using an excess of hydroquinone or employing protecting group strategies.[\[4\]](#)

- Multi-Step Synthesis from p-Nitrophenol: A patented method involves a three-step process:
  - Substitution Reaction: p-Nitrophenol reacts with (S)-(-)-2-chloropropionic acid under alkaline conditions to yield R-(+)-2-(4-nitrophenoxy)propionic acid.[9]
  - Reduction: The nitro group is reduced to an amino group using H<sub>2</sub> and a catalyst (e.g., palladium on carbon) to form R-(+)-2-(4-aminophenoxy)propionic acid.[9]
  - Diazotization & Hydrolysis: The amino group is converted to a hydroxyl group via a diazotization reaction with sodium nitrite under acidic conditions, yielding the final product. [9]
- Hydrolysis of Ester Precursors: This is often the final step in a synthetic sequence where the carboxylic acid is protected as an ester.[4][6] For example, Methyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate can be hydrolyzed with sodium hydroxide to give the target acid.[6] Similarly, an acetyl-protected precursor, 2-(4-acetoxyphenoxy)propanoic acid, can be deprotected via acid-catalyzed hydrolysis.[4][10]

## Biocatalytic Production

An environmentally friendly alternative involves the use of microorganisms for stereospecific synthesis.

- Regioselective Hydroxylation: The fungus Beauveria bassiana can effectively hydroxylate (R)-2-phenoxypropionic acid at the C-4 position of the phenyl ring.[1] This biotransformation offers high selectivity, producing the desired (R)-enantiomer under mild conditions with potentially high yields and purity.[1][2]

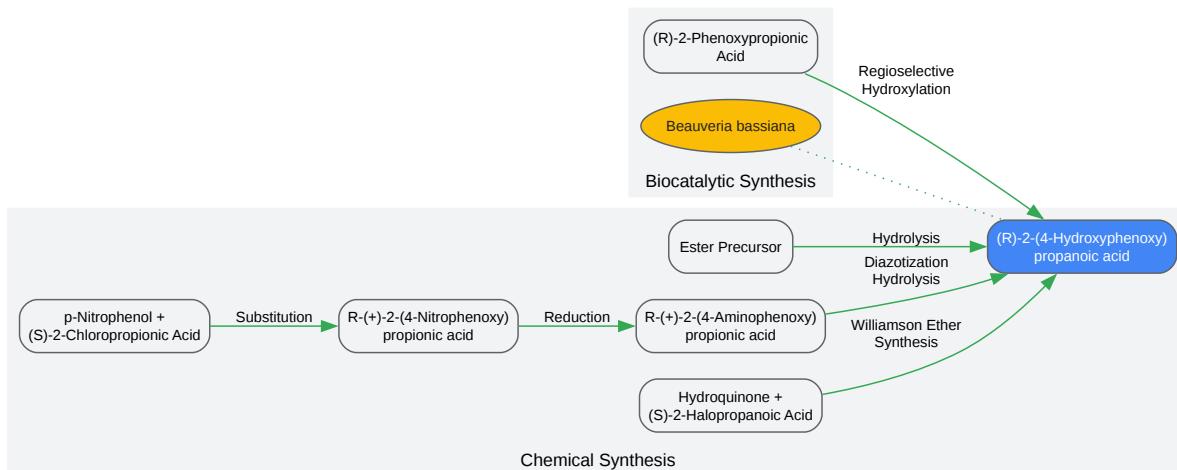


Figure 1: Overview of Synthesis Routes

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Figure 1: Overview of key synthesis routes for the target compound.

## Experimental Protocols

### Protocol 1: Williamson Ether Synthesis (General Procedure)

This protocol is a generalized representation of the Williamson ether synthesis for this compound.

- Materials: Hydroquinone, (S)-2-chloropropanoic acid sodium salt, Sodium hydroxide (NaOH), Sodium bisulfite (NaHSO<sub>3</sub>), Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or Hydrochloric acid (HCl), Water, Methyl isobutyl ketone (MIBK) for extraction.<sup>[8]</sup>
- Procedure:

- Reaction Setup: In a suitable reaction flask equipped with a stirrer and condenser, charge hydroquinone and a small amount of sodium bisulfite in water.[\[8\]](#) Establish an inert atmosphere (e.g., nitrogen).
- Base Addition: Heat the mixture and add a concentrated NaOH solution.[\[8\]](#)
- Substrate Addition: Add the (S)-2-chloropropanoic acid sodium salt to the reaction mixture.[\[8\]](#)
- Reaction: Maintain the temperature and stir for several hours until the reaction is complete, monitoring by a suitable method (e.g., HPLC).
- Work-up: Cool the reaction mixture. If desired, perform an extraction with a solvent like MIBK to remove unreacted hydroquinone.[\[8\]](#)
- Acidification: Carefully acidify the aqueous layer with H<sub>2</sub>SO<sub>4</sub> or HCl to precipitate the crude product.[\[4\]](#)[\[8\]](#)
- Purification: Collect the solid product by vacuum filtration and recrystallize from hot water to obtain the purified compound.[\[4\]](#)[\[8\]](#)

## Protocol 2: Hydrolysis of 2-(4-Acetoxyphenoxy)propanoic acid

This protocol describes the deprotection of an acetylated precursor.[\[10\]](#)

- Materials: 2-(4-Acetoxyphenoxy)propanoic acid (1.2 g, 5.3 mmol), Ethanol (15 mL), Concentrated hydrochloric acid (2 drops).[\[10\]](#)
- Procedure:
  - Combine the 2-(4-acetoxyphenoxy)propanoic acid, ethanol, and hydrochloric acid in a round-bottom flask.[\[10\]](#)
  - Reflux the mixture for 2 hours.[\[10\]](#)
  - After cooling, remove the ethanol under reduced pressure to yield the crude product.[\[10\]](#)

- The product can be further purified by recrystallization if necessary. A yield of 93% has been reported for this procedure.[10]

## Protocol 3: Biocatalytic Production via Hydroxylation

This protocol outlines the key stages of microbial biotransformation.

- Methodology:
  - Cultivation: Cultivate the fungus *Beauveria bassiana* in a suitable fermentation medium optimized for growth and enzyme activity.[1]
  - Substrate Addition: Introduce the substrate, (R)-2-phenoxypropionic acid, to the microbial culture.[1]
  - Biotransformation: Allow the fermentation to proceed under controlled conditions. The fungus hydroxylates the substrate at the C-4 position of the phenyl ring.[1]
  - Extraction and Purification: After the transformation is complete, extract the product, **(R)-2-(4-hydroxyphenoxy)propanoic acid**, from the fermentation broth and purify it using chromatographic or crystallization techniques.[1]

## Protocol 4: Chiral Separation by HPLC

This protocol is essential for assessing the enantiomeric purity of the final product.

- Instrumentation: A standard HPLC system with a UV detector is required.[11]
- Column Selection: A polysaccharide-based Chiral Stationary Phase (CSP) is often effective. [12] A Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5  $\mu$ m) is a good starting point. [12] Another option is the CHIRALPAK® IJ column.[13]
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.[12]
- Chromatographic Conditions:

- Mobile Phase: A typical normal-phase system consists of a mixture of n-hexane, ethanol, and an acidic modifier. A starting point could be n-hexane/ethanol/trifluoroacetic acid (TFA) at a ratio of 80/20/0.1.[13] The acidic additive is crucial for good peak shape with acidic analytes.[12]
- Flow Rate: Start with 1.0 mL/min. A lower flow rate can sometimes improve resolution.[12][13]
- Temperature: Maintain a constant temperature, typically 25 °C.[13]
- Detection: UV detection at 230 nm or 254 nm is appropriate.[11][13]
- Optimization: If separation is not optimal, systematically vary the alcohol modifier concentration (e.g., 5% to 20%) and the flow rate.[12]

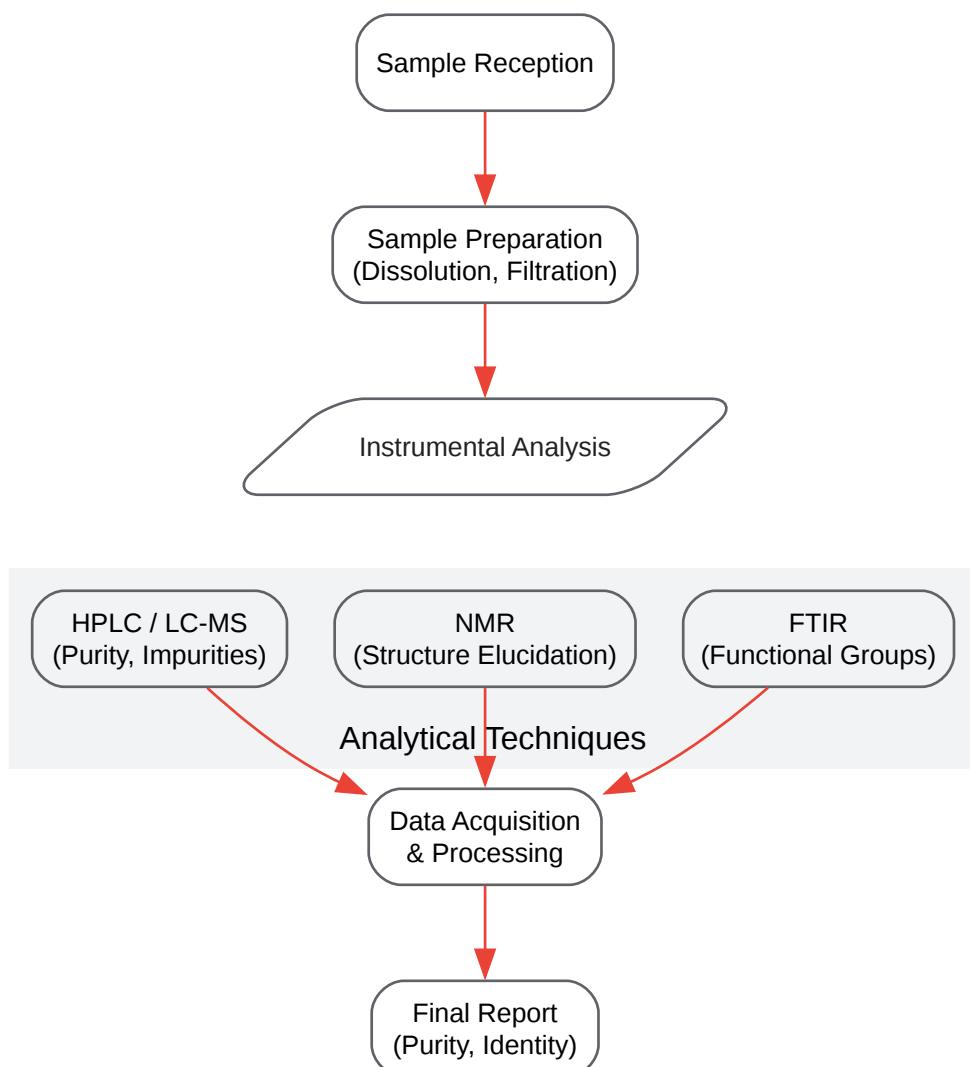


Figure 2: General Analytical Workflow

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Figure 2: A general workflow for the analysis of the target compound.

## Analytical and Spectroscopic Data

Characterization of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** relies on standard spectroscopic and chromatographic techniques.[11][14]

## Chromatographic Data

The table below outlines typical conditions for chiral HPLC analysis.

Parameter	Value	References
Column	CHIRALPAK® IJ (4.6 x 250 mm, 5 $\mu$ m)	<a href="#">[13]</a>
Mobile Phase	n-hexane / ethanol / TFA (80 / 20 / 0.1)	<a href="#">[13]</a>
Flow Rate	1.0 mL/min	<a href="#">[13]</a>
Temperature	25 °C	<a href="#">[13]</a>
Detection	UV at 230 nm	<a href="#">[13]</a>
Resolution (Rs)	1.63	<a href="#">[13]</a>

## Spectroscopic Data

NMR and IR spectroscopy are used to confirm the molecular structure and functional groups. [\[14\]](#)

<sup>1</sup>H NMR Spectral Data[\[14\]](#)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment	Solvent
11.6	s	-	1H	Carboxylic Acid (-COOH)	DMSO-d <sub>6</sub>
6.68-6.61	m	-	4H	Aromatic (C <sub>6</sub> H <sub>4</sub> )	DMSO-d <sub>6</sub>
4.65	m	-	1H	Methine (-CH)	DMSO-d <sub>6</sub>
1.36	d	6.8	3H	Methyl (-CH <sub>3</sub> )	DMSO-d <sub>6</sub>
6.75	m	-	4H	Aromatic (C <sub>6</sub> H <sub>4</sub> )	Acetone-d <sub>6</sub>
4.67	q	6.8	1H	Methine (-CH)	Acetone-d <sub>6</sub>
1.52	d	6.8	3H	Methyl (-CH <sub>3</sub> )	Acetone-d <sub>6</sub>

<sup>13</sup>C NMR Spectral Data[14]

Chemical Shift ( $\delta$ ) ppm	Assignment	Solvent
174.1	Carbonyl (C=O)	DMSO-d <sub>6</sub>
151.2	Aromatic C-O	DMSO-d <sub>6</sub>
150.4	Aromatic C-OH	DMSO-d <sub>6</sub>
116.9	Aromatic C-H	DMSO-d <sub>6</sub>
116.1	Aromatic C-H	DMSO-d <sub>6</sub>
75.1	Methine (-CH)	DMSO-d <sub>6</sub>
18.5	Methyl (-CH <sub>3</sub> )	DMSO-d <sub>6</sub>

Infrared (IR) Spectroscopy Data[8][14]

Wavenumber (cm <sup>-1</sup> )	Assignment
3265 (broad, strong)	O-H stretch (hydroxyl & carboxylic acid)
3000-2800	C-H stretch (aliphatic)
1707 (strong)	C=O stretch (carboxylic acid)
1600, 1500	C=C stretch (aromatic)
1230	C-O stretch (ether & acid)

Experimental Note: IR spectra are commonly obtained using the potassium bromide (KBr) pellet method, where the solid sample is mixed with KBr powder and pressed into a disk.[14]

## Biological Activity and Applications

The primary significance of **(R)-2-(4-Hydroxyphenoxy)propanoic acid** lies in its application as a precursor in the agrochemical industry.

- Herbicide Intermediate: It is an essential building block for producing chiral aryloxyphenoxypropionate herbicides, including quizalofop-p-ethyl, fenoxaprop-p-ethyl, and cyhalofop-butyl.[1][2][3]
- Mechanism of Action: The herbicides derived from this compound act by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible grass species.[3][4] ACCase is critical for the biosynthesis of fatty acids, and its inhibition disrupts cell membrane formation, leading to the death of the weed.[3][4]
- Ligand for Complex Synthesis: The molecule has been used as a ligand to prepare triorganotin(IV) complexes with potential in vitro antitumor activities and Co(II)-based chiral coordination polymers that show catalytic activity.
- Degradation Product: It is also known as a degradation product of certain herbicides, such as Cyhalofop-butyl.[2][3]

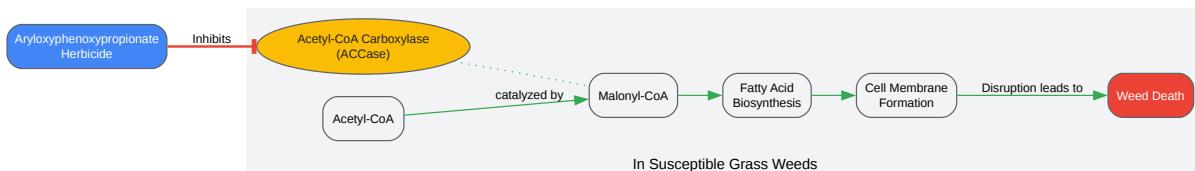


Figure 3: Herbicide Mechanism of Action

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Figure 3: Inhibition of ACCase by derived herbicides.

## Safety Information

**(R)-2-(4-Hydroxyphenoxy)propanoic acid** is classified as an irritant and can cause serious eye damage.[5][15]

GHS Hazard Information	Details	References
Pictogram	GHS05 (Corrosion)	
Signal Word	Danger	<a href="#">[5]</a>
Hazard Statements	H318: Causes serious eye damage.	<a href="#">[5]</a>
H315: Causes skin irritation.	<a href="#">[15]</a> <a href="#">[16]</a>	
H335: May cause respiratory irritation.	<a href="#">[15]</a>	
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection.	<a href="#">[5]</a>
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.		<a href="#">[5]</a>
P310: Immediately call a POISON CENTER or doctor/physician.		<a href="#">[5]</a>
Personal Protective Equipment	Dust mask (type N95), safety glasses/eyeshields, gloves.	<a href="#">[15]</a>

## Conclusion

**(R)-2-(4-Hydroxyphenoxy)propanoic acid** is a compound of high industrial importance, primarily serving as a stereospecific building block for a major class of herbicides. The methodologies for its synthesis, including both chemical and biocatalytic routes, are well-established, allowing for the production of the high-purity (R)-enantiomer required for effective agrochemical applications. The comprehensive analytical data available ensures its reliable characterization and quality control. While its main application is in agriculture, its use as a

chiral ligand in coordination chemistry highlights its potential for broader scientific research. Proper safety protocols are essential when handling this compound due to its corrosive and irritant nature.

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